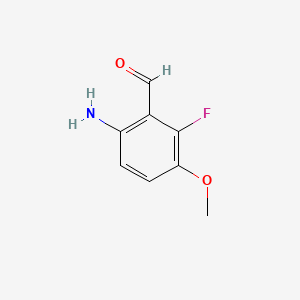

6-Amino-2-fluoro-3-methoxybenzaldehyde

Description

Contextual Significance within Substituted Aromatic Aldehydes

Substituted aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. wisdomlib.orgwisdomlib.org The aldehyde functional group is a hub of reactivity, participating in nucleophilic additions, condensations, and oxidations, while the substituents on the aromatic ring modulate this reactivity and provide sites for further functionalization. wisdomlib.org The specific arrangement of substituents in 6-amino-2-fluoro-3-methoxybenzaldehyde—an activating amino group, a deactivating but ortho-para directing fluorine, and a methoxy (B1213986) group—creates a unique electronic and steric environment. This distinct substitution pattern is poised to influence the regioselectivity of electrophilic aromatic substitution reactions and the nucleophilicity of the amino group, offering opportunities for selective chemical transformations.

The presence of fluorine is particularly noteworthy, as the incorporation of this element into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. safrole.com Similarly, the aminobenzaldehyde substructure is a key component in the synthesis of various heterocyclic compounds, such as quinolines. wikipedia.org Therefore, this compound stands as a potentially valuable intermediate for the synthesis of novel bioactive compounds.

Historical Trajectory of Related Benzene (B151609) Derivatives in Synthetic Chemistry

The journey to understanding and utilizing substituted benzenes is a rich historical narrative in chemistry. While specific historical data on this compound is not available, the evolution of its parent scaffolds provides a compelling backdrop. The synthesis of aminobenzaldehydes, for instance, has been a topic of interest for over a century, with early methods focusing on the reduction of the corresponding nitrobenzaldehydes. orgsyn.orgorgsyn.org These approaches have been refined over time to improve yields and selectivity.

The introduction of fluorine and methoxy groups onto the benzene ring also has a storied past. The methoxy group, present in many natural products, has long been recognized for its electron-donating properties through resonance, which can activate the aromatic ring towards electrophilic substitution. wikipedia.orgstackexchange.com Fluorine chemistry, on the other hand, saw significant advancements in the 20th century, with the development of new fluorinating agents and methods to incorporate this highly electronegative element into aromatic systems. The unique electronic properties of fluorine—inductive electron withdrawal and weak resonance donation—have made fluorinated aromatics a subject of intense study. youtube.com The convergence of these historical streams of research on amino, fluoro, and methoxy-substituted benzenes lays the groundwork for exploring the chemistry of complex derivatives like this compound.

Current Research Frontiers and Unaddressed Questions in the Chemistry of this compound

Given the limited direct research on this compound, the current research frontiers are largely defined by the potential applications and unanswered questions surrounding its synthesis and reactivity. A primary area of investigation would be the development of efficient and regioselective synthetic routes to this molecule. researchgate.net While general methods for the synthesis of polysubstituted benzaldehydes exist, the specific combination of substituents in the target molecule may present unique challenges. scispace.com

Another frontier lies in the exploration of its reactivity. Key questions include:

How does the interplay of the amino, fluoro, and methoxy groups influence the reactivity of the aldehyde?

What is the regioselectivity of electrophilic aromatic substitution on this highly substituted ring?

Can the amino group be selectively functionalized in the presence of the aldehyde?

What types of heterocyclic systems can be synthesized from this precursor?

Furthermore, the potential of this compound as a scaffold for the development of novel pharmaceuticals and materials remains an open and exciting area for future research. nih.govgoogle.comnih.gov Its structural motifs are present in various biologically active compounds, suggesting that derivatives of this aldehyde could exhibit interesting pharmacological properties.

Delimitation and Scholarly Aims of the Research Outline

This article aims to provide a foundational understanding of this compound by situating it within the established principles of organic chemistry. Due to the scarcity of direct experimental data for this specific compound, this work will draw upon the known chemistry of analogous substituted benzaldehydes to infer its likely properties and reactivity.

The scholarly aims of this outline are to:

Establish the significance of this compound within the class of substituted aromatic aldehydes.

Provide a historical context for the development of its core structural motifs.

Identify the key research questions and potential future directions in the study of this compound.

Present a theoretical framework for understanding its chemical behavior based on the established principles of substituent effects.

This article will strictly adhere to the provided outline and will not venture into speculative discussions beyond what can be reasonably inferred from the existing chemical literature on related compounds. The focus will remain solely on the chemical nature of this compound.

Data on Analogous Compounds

Due to the limited availability of specific experimental data for this compound, the following table presents data for structurally related compounds to provide a comparative context for its potential properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoro-3-methoxybenzaldehyde | 103438-88-6 | C₈H₇FO₂ | 154.14 | 47-51 | Not available |

| 3-Fluoro-2-methoxybenzaldehyde | 74266-68-5 | C₈H₇FO₂ | 154.14 | 47-48 | 82 @ 12 Torr |

| 2-Aminobenzaldehyde (B1207257) | 529-23-7 | C₇H₇NO | 121.14 | 32-34 | Not available |

| 4-Aminobenzaldehyde | 556-18-3 | C₇H₇NO | 121.14 | 68-70 | Not available |

Table 1: Physicochemical Properties of Analogous Benzaldehyde (B42025) Derivatives wikipedia.orgorgsyn.orgossila.comechemi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

6-amino-2-fluoro-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,10H2,1H3 |

InChI Key |

SEBKMOVFPXYCBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 2 Fluoro 3 Methoxybenzaldehyde and Its Analogs

Strategic Retrosynthesis and Key Bond Disconnections

The retrosynthetic analysis of 6-Amino-2-fluoro-3-methoxybenzaldehyde identifies the primary bond disconnections centering around the introduction of the amino and formyl groups onto the 2-fluoro-3-methoxybenzene core. The most logical precursor is 2-fluoro-3-methoxyaniline, a commercially available starting material. The key challenge lies in the regioselective introduction of the formyl group at the ortho-position to the amino group.

Alternatively, a retrosynthetic approach can envision the final step as the reduction of a nitro group. This pathway would commence with a suitably substituted nitrobenzene derivative, such as 2-fluoro-3-methoxy-6-nitrobenzaldehyde. This precursor simplifies the formylation challenge to an earlier stage in the synthesis.

A third disconnection strategy involves the formation of the aromatic ring itself, a less common but viable approach for highly substituted systems, which would be considered a convergent strategy.

Conventional Synthetic Routes and Their Evolution

Conventional methods for the synthesis of this compound and its analogs have evolved from linear sequences to more efficient convergent approaches.

Linear Synthesis Pathways and Sequential Functionalization

Linear synthetic routes typically commence with a readily available substituted benzene (B151609) and introduce the required functional groups in a stepwise manner. A plausible linear synthesis of this compound would start from 2-fluoro-3-methoxyaniline. The critical step is the regioselective formylation at the C6 position. Several classic named reactions can be employed for this purpose, each with its own set of advantages and limitations.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. researchgate.netacs.orgnih.gov Anilines are good substrates for this reaction. researchgate.net

Duff Reaction: The Duff reaction employs hexamethylenetetramine in an acidic medium, usually followed by hydrolysis, to achieve ortho-formylation of phenols and some anilines. mdpi.comnih.gov

Gattermann Reaction: This method uses hydrogen cyanide and a Lewis acid catalyst to introduce a formyl group. While effective, the high toxicity of the reagents often limits its application.

Lithiation-Formylation: Ortho-lithiation of the protected aniline followed by quenching with a formylating agent like DMF is a powerful method for directed formylation. thieme-connect.de

An alternative linear pathway involves the nitration of a suitable precursor, followed by reduction. For instance, the synthesis could begin with 2-fluoro-3-methoxybenzaldehyde, which can be nitrated to introduce a nitro group, likely at the C6 position due to the directing effects of the existing substituents. The subsequent reduction of the nitro group to an amine is a well-established transformation, commonly achieved using reagents like iron powder in acidic media or catalytic hydrogenation. nih.govsemanticscholar.org

| Reaction Name | Formylating Agent | Typical Conditions |

| Vilsmeier-Haack | POCl₃, DMF | 0-100 °C |

| Duff Reaction | Hexamethylenetetramine, acid | 100-150 °C |

| Gattermann Reaction | HCN, Lewis Acid | 0-25 °C |

| Lithiation-Formylation | n-BuLi, DMF | -78 °C to rt |

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient reactions, moving away from hazardous reagents and stoichiometric waste.

Catalytic Reaction Systems (e.g., Organocatalysis, Metal-mediated Transformations)

Catalytic methods offer a more atom-economical and environmentally benign approach to the synthesis of this compound and its analogs.

Organocatalysis: The direct asymmetric α-amination of aldehydes is a known organocatalytic transformation, although this is more relevant for modifying the side chain of a pre-existing aldehyde rather than constructing the aromatic core. More pertinent to this synthesis is the development of organocatalytic methods for aromatic functionalization.

Metal-mediated Transformations: Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted aromatics. While not directly applicable to the final steps of this synthesis, they are invaluable for preparing the necessary precursors. For instance, Pd-catalyzed C-H activation and functionalization of anilines is an active area of research that could lead to more direct routes for formylation. rsc.org The reduction of nitroarenes can also be achieved with high efficiency using various metal catalysts, such as palladium, platinum, or nickel, under hydrogenation conditions.

| Catalyst Type | Reaction | Advantages |

| Organocatalysts | Asymmetric amination | Metal-free, potential for enantioselectivity |

| Palladium catalysts | C-H activation/arylation | High efficiency and functional group tolerance |

| Nickel/Iron catalysts | Nitro group reduction | Cost-effective, high yields |

Green Chemistry Principles in Synthetic Design (e.g., Solvent-Free, Aqueous Medium, Mechanochemical Approaches)

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact.

Solvent-Free and Aqueous Medium Reactions: Performing reactions in water or without a solvent can significantly reduce the generation of volatile organic compound (VOC) waste. The N-formylation of amines using formic acid has been reported under solvent-free conditions. acs.org

Mechanochemical Approaches: Mechanochemistry, which uses mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry. nih.govorganic-chemistry.org Ball milling can be used to carry out reactions in the solid state, often with minimal or no solvent. The synthesis of amides, which are structurally related to the formyl group, has been successfully achieved using mechanochemical methods. nih.govorganic-chemistry.org

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Solvent-Free | Reactions are conducted without a solvent. | N-formylation of anilines. |

| Aqueous Medium | Water is used as the reaction solvent. | Reduction of nitro groups. |

| Mechanochemistry | Mechanical energy drives the reaction. | Solid-state synthesis of precursors or final product. |

Flow Chemistry Applications in Process Optimization

Continuous flow chemistry has emerged as a powerful tool for the optimization of chemical processes, offering advantages in terms of safety, reproducibility, and scalability. While specific literature on the flow synthesis of this compound is not available, general principles of flow chemistry can be applied to its potential synthesis and that of its analogs.

The application of packed-bed reactors containing immobilized reagents or catalysts is a key feature of flow chemistry. This approach simplifies purification by eliminating the need for traditional workup procedures, thereby reducing waste and improving the atom economy of the process.

Control of Stereochemistry and Diastereoselectivity in Derivative Synthesis

The control of stereochemistry is paramount when synthesizing chiral derivatives from achiral precursors like this compound. Although the parent molecule is achiral, its derivatization, particularly at the aldehyde or amino group, can introduce chiral centers.

For instance, the synthesis of chiral amines or alcohols from the aldehyde functionality often employs stereoselective methods. Asymmetric reduction of the aldehyde to a secondary alcohol can be achieved using chiral reducing agents or catalysts. Similarly, the formation of chiral Schiff bases from the amino group, followed by stereoselective reactions, can lead to the synthesis of enantiomerically enriched derivatives.

In the context of synthesizing more complex heterocyclic structures from this compound, diastereoselectivity becomes a critical consideration. Cyclization reactions, such as the Pictet-Spengler reaction, can generate multiple stereocenters. The choice of catalyst, solvent, and reaction temperature can significantly influence the diastereomeric ratio of the products. While specific studies on the stereoselective synthesis of derivatives of this compound are not documented, the principles of asymmetric synthesis and diastereoselective reactions are broadly applicable.

Comparative Analysis of Synthetic Yields and Atom Economy in Different Methodologies

In contrast, modern synthetic approaches, such as those employing catalytic methods and flow chemistry, generally offer higher yields and better atom economy. Catalytic reactions, by their nature, reduce the amount of waste generated. Flow chemistry can further enhance yields by minimizing side reactions and simplifying purification.

Below is a hypothetical comparative table illustrating potential differences between a traditional batch synthesis and a conceptual flow synthesis for a substituted aminobenzaldehyde.

| Parameter | Traditional Batch Synthesis | Conceptual Flow Synthesis |

| Overall Yield | Lower, due to multi-step losses | Potentially higher due to process optimization |

| Reaction Time | Longer, includes manual workup | Shorter, continuous process |

| Atom Economy | Often lower due to stoichiometric reagents | Higher with the use of immobilized catalysts |

| Scalability | Can be challenging | More straightforward |

| Safety | Higher risks with hazardous reagents | Improved safety with smaller reaction volumes |

This table highlights the potential advantages of adopting modern synthetic methodologies for the preparation of complex molecules like this compound.

Reactivity Profiles and Transformational Chemistry of 6 Amino 2 Fluoro 3 Methoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 6-Amino-2-fluoro-3-methoxybenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and cyclizations. The presence of an ortho-amino group and a fluorine atom can influence the electrophilicity of the carbonyl carbon and the stereochemical outcome of its reactions.

Nucleophilic Additions and Condensation Reactions (e.g., Wittig, Claisen-Schmidt, Schiff Base Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by various nucleophiles.

Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.com While specific studies on this compound are not prevalent, the Wittig reaction of a closely related analog, 2-fluoro-3-methoxybenzaldehyde, with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide is documented in the synthesis of benzosuberone cores. ossila.com For ortho-substituted benzaldehydes, the stereoselectivity (E/Z ratio) of the Wittig reaction can be influenced by the nature of the substituents. researchgate.net The presence of an ortho-halo group can lead to a cooperative effect that influences the formation of either the Z or E-alkene. researchgate.net

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone. The reactivity of this compound in such a reaction would be typical for an aromatic aldehyde, leading to the formation of chalcone-like structures which are valuable in medicinal chemistry.

Schiff Base Formation: The reaction of the aldehyde with primary amines is a facile process that yields imines, also known as Schiff bases. ijmcmed.org This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. ijmcmed.org The amino group of another molecule of this compound can potentially react with its aldehyde group, leading to oligomerization, though this is generally less favorable than reaction with a different, more nucleophilic amine. Schiff bases derived from substituted benzaldehydes are widely studied for their diverse biological activities. ijpbs.comsemanticscholar.orgresearchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions on Analogous Aldehydes

| Reaction | Aldehyde Reactant | Reagent(s) | Product Type | Ref. |

| Wittig Reaction | 2-Fluoro-3-methoxybenzaldehyde | (3-Carboxypropyl)triphenylphosphonium bromide | Substituted alkene | ossila.com |

| Schiff Base Formation | 4,6-Difluoro-2-amino benzothiazole | 3,4-Dimethoxybenzaldehyde, Glacial acetic acid | N-(3,4-dimethoxybenzylidene)-4,6-difluoro benzothiazole-2-amine | ijpbs.com |

| Schiff Base Formation | 2-Aminophenol | 2-Methoxybenzaldehyde | (E)-2-((2-methoxybenzylidene)amino)phenol | researchgate.net |

Oxidation and Reduction Chemistry

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde group into a carboxylic acid, yielding 6-amino-2-fluoro-3-methoxybenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions with the electron-rich aromatic ring and the amino group.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (6-amino-2-fluoro-3-methoxyphenyl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. A patent describing the reduction of amino aldehydes mentions the use of aluminum isopropoxide in a Meerwein-Ponndorf-Verley (MPV) reduction, which could be applicable here. google.com

Cyclization Reactions Initiated by Aldehyde Functionality

The juxtaposition of the aldehyde and amino groups on the aromatic ring makes this compound an excellent substrate for intramolecular cyclization reactions to form heterocyclic systems.

Friedländer Annulation: This is a classic method for synthesizing quinolines. It involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone with α-hydrogens). nih.gov The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline (B57606) ring. nih.gov A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) followed by cyclization, highlighting the utility of the ortho-amino aldehyde motif. nih.gov

Other intramolecular cyclizations are also possible. For instance, reactions with various carbon nucleophiles can lead to the formation of diverse heterocyclic scaffolds, which are of significant interest in drug discovery. acs.orgnih.govacs.orgrsc.orgorganic-chemistry.org

Reactivity of the Aromatic Amino Group

The primary aromatic amino group is nucleophilic and can undergo a range of reactions, including acylation, sulfonylation, alkylation, and diazotization. The presence of the ortho-fluorine atom (an electron-withdrawing group) and the meta-methoxy group (an electron-donating group) modulates the nucleophilicity of this amine.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield N-(2-formyl-3-fluoro-6-methoxyphenyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) affords sulfonamides. The sulfonylation of anilines is a well-developed methodology, with conditions suitable for substrates bearing both electron-donating and electron-withdrawing groups. mdpi.comnih.govrsc.orgrsc.org

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with another aldehyde or ketone in the presence of a reducing agent, is often a more effective method for controlled alkylation.

Table 2: Representative Reactions of the Aromatic Amino Group

| Reaction Type | Reagent Class | General Product | Notes | Ref. |

| Acylation | Acid Chlorides, Anhydrides | Amide | Typically requires a base. | N/A |

| Sulfonylation | Sulfonyl Chlorides, Sulfinate Salts | Sulfonamide | Can be achieved under various conditions, including photoredox catalysis. | mdpi.comrsc.org |

| Alkylation | Alkyl Halides | Alkylamine | Can result in over-alkylation; reductive amination offers better control. | acs.org |

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. libretexts.org This process is known as diazotization.

Sandmeyer Reaction: The resulting aryl diazonium salt is a versatile intermediate. It can undergo a variety of substitution reactions, often catalyzed by copper(I) salts, in what is known as the Sandmeyer reaction. libretexts.orgucla.edunih.govwikipedia.orgorganic-chemistry.org This allows the amino group to be replaced by a wide range of substituents, including:

Halides: Reaction with CuCl, CuBr, or KI yields the corresponding aryl chloride, bromide, or iodide. libretexts.org

Nitriles: Treatment with CuCN introduces a cyano group, which can be further hydrolyzed to a carboxylic acid. libretexts.org

Hydroxyl group: Reaction with water, often with a copper catalyst, produces a phenol. wikipedia.org

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as the tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) and then heated to induce decomposition, a process known as the Schiemann reaction. ucla.edu Alternatively, fluoro-dediazoniation can be achieved in one pot using organic base-HF agents. sci-hub.se

These transformations provide a powerful synthetic route to aromatic compounds with substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.

Involvement in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. taylorfrancis.com Given the presence of both an amino and an aldehyde group, this compound is a prime candidate for participation in a variety of named MCRs, particularly for the synthesis of heterocyclic compounds. taylorfrancis.comnih.govbeilstein-journals.orgfrontiersin.org

For instance, the amino group can react with the integrated aldehyde functionality and another component, such as an isocyanide, in a Ugi-type reaction. nih.gov Similarly, it could be envisioned as a substrate in Povarov reactions for the synthesis of tetrahydroquinolines or in Biginelli and Hantzsch reactions for the formation of pyrimidine (B1678525) derivatives. nih.gov The aldehyde functionality would typically react with an amine or other nucleophile to form an imine in situ, which then undergoes further reaction. The amino group on the ring could either be a reactive component itself or act as a powerful directing group influencing the subsequent steps.

While no specific examples utilizing this compound have been documented, the reactivity of similar amino-aldehydes in MCRs is well-established for creating diverse molecular libraries for drug discovery. taylorfrancis.comnih.gov

Table 1: Potential Multi-component Reactions of this compound This table is predictive and based on the known reactivity of the functional groups.

| Reaction Name | Potential Reactants | Potential Product Class |

| Ugi Reaction | Isocyanide, Carboxylic Acid | α-Acylamino-carboxamides |

| Povarov Reaction | Alkene, Lewis Acid | Tetrahydroquinolines |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Reaction | β-Ketoester, Ammonia | Dihydropyridines |

Reactions Pertaining to the Aromatic Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) at the 3-position significantly influences the electronic properties of the aromatic ring and offers a handle for further chemical modification.

The cleavage of the methyl group from an aromatic methoxy ether is a common transformation in natural product synthesis and medicinal chemistry to unmask a phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or other reagents such as trimethylsilyl (B98337) iodide (TMSI). The choice of reagent is crucial to avoid unwanted side reactions with the other sensitive functional groups present on the ring, such as the aldehyde and amino groups. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve selective demethylation without affecting the rest of the molecule.

In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. youtube.comlibretexts.orgmasterorganicchemistry.com However, in this compound, the situation is more complex. The amino group at the 6-position is an even stronger activating and ortho, para-director. The directing effects of these two groups would be synergistic, strongly activating the positions ortho and para to them.

Considering the existing substitution pattern:

The methoxy group at C3 directs to C2 and C4.

The amino group at C6 directs to C1 and C5.

The positions C2 and C1 are already substituted. Therefore, electrophilic attack would be strongly favored at the C4 and C5 positions. The fluorine at C2 and the aldehyde at C1 are deactivating groups, which would further disfavor substitution at adjacent positions. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Based on the combined directing effects of the substituents.

| Substituent | Position | Type | Directing Effect |

| -CHO | 1 | Deactivating | meta |

| -F | 2 | Deactivating | ortho, para |

| -OCH₃ | 3 | Activating | ortho, para |

| -NH₂ | 6 | Activating | ortho, para |

| Predicted Site of EAS | C4 and C5 |

Influence of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the 2-position exerts a profound influence on the molecule's reactivity through both electronic and steric effects. nih.gov

Electronically, fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate electron density through resonance (+R), although this effect is weaker than its inductive pull. libretexts.org The steric bulk of the fluorine atom, although modest, can also influence the approach of reagents to the adjacent aldehyde group at C1 and the methoxy group at C3.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. researchgate.net Fluorine is generally considered a poor leaving group in SN2 reactions, but in SNAr, its high electronegativity plays a crucial role. stackexchange.com

The strong inductive effect of fluorine polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which can accelerate the rate of nucleophilic attack. stackexchange.com For SNAr to occur, there must be strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aldehyde group at the C1 position is ortho to the fluorine at C2. The aldehyde is a moderately electron-withdrawing group, which should activate the fluorine for displacement by a suitable nucleophile. The strong electron-donating amino and methoxy groups, however, would counteract this activation. Therefore, the feasibility of an SNAr reaction at the C2 position would depend on a delicate electronic balance and would likely require forcing conditions or the use of highly reactive nucleophiles. nih.gov

Table 3: Summary of Substituent Effects on SNAr at C2

| Substituent | Position Relative to Fluorine | Electronic Effect | Influence on SNAr |

| -CHO | ortho | Electron-withdrawing | Activating |

| -OCH₃ | meta | Electron-donating | Deactivating |

| -NH₂ | para | Electron-donating | Strongly Deactivating |

Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution Studies

The functionalization of the aromatic ring of this compound is dictated by the electronic effects of its substituents. The amino and methoxy groups are powerful activating groups that increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the fluoro and aldehyde groups are deactivating.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the positions of incoming electrophiles are directed by the existing substituents. The amino and methoxy groups are ortho-, para-directors, while the fluoro group is also an ortho-, para-director, albeit a deactivating one. The aldehyde group is a meta-director. The powerful activating and directing effects of the amino and methoxy groups are expected to dominate.

The directing effects of the substituents on the benzene (B151609) ring can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH2 | 6 | Activating | Ortho, Para |

| -F | 2 | Deactivating | Ortho, Para |

| -OCH3 | 3 | Activating | Ortho, Para |

| -CHO | 1 | Deactivating | Meta |

Considering the positions of the substituents, the potential sites for electrophilic attack are C4 and C5. The C4 position is para to the amino group and ortho to the methoxy group, making it a highly activated and likely site for substitution. The C5 position is meta to the aldehyde and fluoro groups, but ortho to the amino group and para to the methoxy group, also rendering it susceptible to electrophilic attack. The steric hindrance from the adjacent methoxy group might influence the regioselectivity.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less likely on this molecule due to the presence of the strongly electron-donating amino and methoxy groups, which increase the electron density of the ring and thus repel nucleophiles. However, the presence of the electron-withdrawing fluoro group could potentially allow for NAS reactions under specific conditions, particularly if a strong electron-withdrawing group were to be introduced at a position ortho or para to the fluorine atom. The reaction would involve the displacement of the fluoride (B91410) ion by a nucleophile. For such a reaction to proceed, the aromatic ring needs to be sufficiently electron-deficient. masterorganicchemistry.comlibretexts.org

Detailed Mechanistic Investigations of Key Transformations

Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution on this molecule would follow the general two-step pathway:

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating amino and methoxy groups, which can delocalize the positive charge through resonance. masterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the stability of the possible sigma complexes. The most stable intermediate will be the one where the positive charge is most effectively delocalized by the electron-donating groups.

Mechanism of Reactions Involving the Aldehyde Group

The aldehyde group can undergo a variety of reactions, such as nucleophilic addition and condensation. For instance, it can react with primary amines to form Schiff bases. The mechanism of Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

Potential for Intramolecular Reactions

The proximity of the amino and aldehyde groups could facilitate intramolecular reactions. For example, under certain conditions, intramolecular condensation could lead to the formation of heterocyclic structures. Related aminoaldehydes are known to be unstable and prone to self-condensation. wikipedia.org The Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde with a compound containing a methylene group alpha to a carbonyl, to form a quinoline, is a potential transformation for this molecule. wikipedia.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 6-Amino-2-fluoro-3-methoxybenzaldehyde, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for a complete structural assignment.

Multi-dimensional NMR techniques are critical for mapping the complex network of covalent bonds and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu This is instrumental in assigning the carbon signals of the aromatic ring that are directly attached to protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bonds) ¹H-¹³C correlations. sdsu.edu This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the aldehyde proton and the C1 carbon, and between the methoxy (B1213986) protons and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the methoxy protons and the aromatic proton at C4, as well as between the amino protons and the aromatic proton at C5.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| C1-CHO | 9.8 - 10.2 | 188 - 192 | C2, C6 | H5 |

| C2-F | - | 158 - 162 (d) | - | - |

| C3-OCH₃ | - | 145 - 149 | - | - |

| C4 | 6.8 - 7.2 | 115 - 120 | C2, C6, C5 | OCH₃ protons |

| C5 | 6.3 - 6.7 | 110 - 115 | C1, C3, C4, C6 | NH₂ protons, H4 |

| C6-NH₂ | - | 135 - 140 | - | - |

| OCH₃ | 3.8 - 4.0 | 55 - 60 | C3 | H4 |

Note: Predicted chemical shifts are based on analogous substituted benzaldehydes. Actual values may vary. 'd' denotes a doublet due to C-F coupling.

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.org For this compound, DNMR could be used to investigate the rotational barrier around the C-C bond connecting the aldehyde group to the aromatic ring. At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers. Additionally, the exchange rate of the amino protons with the solvent or with each other could be studied by varying the temperature and solvent conditions.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.org This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments. The fragmentation of benzaldehydes often involves the loss of the formyl radical (•CHO) or carbon monoxide (CO). docbrown.info For this compound, characteristic fragmentation pathways would be expected.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

|---|---|

| 169 | [M+H]⁺ (Protonated Molecule) |

| 152 | [M+H - NH₃]⁺ |

| 141 | [M+H - CO]⁺ |

| 123 | [M+H - CO - H₂O]⁺ |

Note: These are predicted fragmentation pathways based on the general fragmentation of substituted benzaldehydes.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₈FNO₂), HRMS would provide an exact mass measurement, which can be compared to the theoretical exact mass to confirm the molecular formula. The theoretical exact mass of the protonated molecule [M+H]⁺ is 170.0612 u. An experimental HRMS measurement that is very close to this value would provide strong evidence for the correct elemental composition.

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass-to-charge ratio. nih.gov For this compound, IMS-MS could be used to differentiate it from other isomers, such as 2-Amino-4-fluoro-5-methoxybenzaldehyde, by measuring their different collision cross-sections (CCS), which is a measure of their rotational averaged size. This technique adds a higher level of confidence in the identification of the specific isomer. chemrxiv.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the intermolecular interactions within this compound. The distinct vibrational modes of the molecule's constituent bonds provide a unique spectroscopic fingerprint.

In an FT-IR spectrum of this compound, specific absorption bands would be expected. The amino (-NH2) group would typically exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm-1. The aldehydic C-H stretch is anticipated to appear as a pair of bands around 2750 and 2850 cm-1. The strong carbonyl (C=O) stretching vibration of the aldehyde is a prominent feature and would likely be observed in the 1680-1700 cm-1 range. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm-1. The C-F and C-O stretching vibrations would also produce characteristic bands, typically in the fingerprint region below 1300 cm-1.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. The aromatic ring vibrations and the symmetric stretching of non-polar bonds are often more intense in Raman spectra. This technique would be particularly useful for identifying the skeletal vibrations of the benzene ring and the C-F bond.

Intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, would be discernible through shifts in the characteristic vibrational frequencies. Broadening of the N-H and C=O stretching bands in the FT-IR spectrum could indicate the presence of such interactions in the solid state or in concentrated solutions.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 | Weak |

| Aldehyde (-CHO) | C-H Stretch | 2750, 2850 | Moderate |

| Carbonyl (C=O) | C=O Stretch | 1680-1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Fluoro (-F) | C-F Stretch | 1000-1300 | Moderate |

Note: The predicted frequencies are based on typical ranges for these functional groups and may vary based on the specific molecular environment and intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The presence of the benzene ring, conjugated with both the electron-donating amino and methoxy groups and the electron-withdrawing aldehyde group, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum would likely display intense absorptions corresponding to π → π* transitions within the aromatic system. The presence of the auxochromic amino and methoxy groups would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde (B42025). Additionally, a weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would be anticipated at a longer wavelength. The exact positions of these absorption maxima (λmax) would be influenced by the solvent polarity.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250-350 | High |

Note: These are estimated ranges and the actual values can be influenced by solvent and pH.

X-ray Crystallography for Solid-State Molecular Architecture

This technique would confirm the planarity of the benzene ring and provide detailed information on the geometry of the substituent groups. The orientation of the amino, fluoro, methoxy, and aldehyde groups relative to the aromatic ring would be precisely determined. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and provide unequivocal evidence of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the supramolecular architecture.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This data is purely hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis.

Computational and Theoretical Investigations of 6 Amino 2 Fluoro 3 Methoxybenzaldehyde

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For 6-amino-2-fluoro-3-methoxybenzaldehyde, MD simulations could provide valuable insights into its conformational flexibility, intermolecular interactions, and the influence of different solvent environments.

Dynamic Behavior:

An MD simulation would model the movement of each atom in the this compound molecule by solving Newton's equations of motion. This would reveal the molecule's preferred conformations and the energy barriers between them. Key areas of investigation would include:

Intramolecular Hydrogen Bonding: The presence of the amino and aldehyde groups raises the possibility of intramolecular hydrogen bonding. MD simulations could quantify the stability and dynamics of such interactions, which can significantly influence the molecule's reactivity and spectroscopic properties.

Vibrational Modes: The simulations can also be used to calculate the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.

Solvent Effects:

The behavior of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) can elucidate these effects.

Solvation Shell Structure: The simulation would show how solvent molecules arrange themselves around the solute molecule, forming solvation shells. The nature and strength of the interactions (e.g., hydrogen bonding between the amino/aldehyde groups and water) in these shells can be analyzed.

Preferential Solvation: In mixed solvent systems, MD simulations can determine if one solvent component preferentially solvates the molecule, which can impact its solubility and reactivity.

Dynamic Solvent Effects: The simulations can capture how the dynamic fluctuations of the solvent environment affect the conformational dynamics and energy landscape of the solute.

A hypothetical data table summarizing results from a molecular dynamics simulation in different solvents might look like this:

| Solvent | Average Dipole Moment (Debye) | Predominant Conformation (Dihedral Angle C-C-C=O) | Average Number of Hydrogen Bonds (Solute-Solvent) |

| Water | 4.5 | 15° | 3.2 |

| Ethanol | 4.1 | 20° | 2.1 |

| Chloroform | 3.8 | 25° | 0.5 |

This table is illustrative and not based on actual experimental or computational data for this compound.

Computational Studies on Structure-Reactivity Relationships (SAR)

Computational studies are instrumental in understanding the relationship between the structure of a molecule and its chemical reactivity. For this compound, these studies would typically involve quantum mechanical calculations to determine various electronic and structural properties that govern its reactivity.

Key Descriptors for Reactivity:

Several quantum chemical descriptors can be calculated to predict the reactivity of different sites within the molecule:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. For instance, the aldehyde group is expected to be a key site for nucleophilic addition, which would be reflected in the LUMO's localization.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the oxygen of the aldehyde group would likely be a region of high negative potential, while the hydrogen of the aldehyde group would be a region of positive potential.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) can provide a more quantitative measure of the electron distribution and help identify reactive sites.

Predicting Reaction Mechanisms:

A hypothetical data table summarizing key computational descriptors for this compound could be:

| Descriptor | Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| MEP Minimum (on Aldehyde Oxygen) | -55 kcal/mol | Suggests a high propensity for interaction with electrophiles. |

| MEP Maximum (on Aldehyde Hydrogen) | +40 kcal/mol | Suggests susceptibility to nucleophilic attack. |

This table is illustrative and not based on actual experimental or computational data for this compound.

By comparing these calculated properties with those of a series of related molecules, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. Such a model would mathematically correlate the structural and electronic properties with observed activities, enabling the prediction of the reactivity of new, related compounds.

Role As a Synthetic Building Block in Diversified Chemical Synthesis

Precursor to Complex Heterocyclic Systems

The reactivity of the amino and aldehyde groups in 6-amino-2-fluoro-3-methoxybenzaldehyde allows for its use in the synthesis of a variety of heterocyclic compounds. While specific examples utilizing this exact molecule are not extensively documented in publicly available literature, its structural motifs are common in precursors for several important classes of heterocycles.

Quinazolines: The reaction of an o-aminobenzaldehyde with a nitrogen source, such as an amine or amide, is a common method for synthesizing quinazolines. organic-chemistry.orgnih.gov The amino and aldehyde functionalities in this compound are suitably positioned for such cyclization reactions, suggesting its potential as a precursor for substituted quinazolines. The fluorine and methoxy (B1213986) groups on the resulting quinazoline (B50416) ring could modulate the compound's biological activity.

Benzoxazoles: Benzoxazoles are typically synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivative. nih.govresearchgate.net While this compound does not possess a hydroxyl group for direct benzoxazole (B165842) formation, it can be chemically modified to introduce one. Alternatively, its amino group can participate in reactions with other building blocks to form related heterocyclic systems. rsc.orgnih.gov

Pyran Derivatives: Multi-component reactions involving an aldehyde, a malononitrile, and a β-dicarbonyl compound are a common route to synthesize 6-amino-4H-pyran derivatives. researchgate.netresearchgate.net The aldehyde group of this compound can readily participate in such reactions, leading to the formation of highly functionalized pyran systems. mdpi.comnih.gov

Indazoles: The synthesis of indazoles can be achieved through various methods, including the cyclization of o-aminobenzaldehyde derivatives with hydrazines or through intramolecular C-H amination reactions. ossila.comnih.govnih.gov The amino group of this compound could serve as a key functional group in such synthetic strategies to produce substituted indazoles.

Scaffold for the Development of Novel Organic Materials

The unique electronic properties conferred by the substituent groups on this compound make it an attractive scaffold for the development of new organic materials.

Dyes: The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, aldehyde) groups can lead to intramolecular charge transfer, a key characteristic of many organic dyes. By modifying the aldehyde group or coupling the molecule with other aromatic systems, it is conceivable to synthesize novel dyes with tailored absorption and emission properties.

Ligands: The amino group and the oxygen atoms of the aldehyde and methoxy groups can act as coordination sites for metal ions. This suggests that this compound could be a precursor for the synthesis of novel ligands for catalysis or for the formation of metal-organic frameworks (MOFs).

Polymers: The aldehyde and amino functionalities offer reactive sites for polymerization reactions. For instance, the aldehyde can undergo condensation polymerization with phenols or amines to form resins, while the amino group can be a site for the growth of polyamide or polyimide chains. The fluorine and methoxy substituents would be incorporated into the polymer backbone, potentially imparting desirable properties such as thermal stability, altered solubility, and specific optical characteristics.

Application in Cascade and Tandem Reaction Sequences

The multiple reactive sites in this compound make it a suitable candidate for use in cascade or tandem reactions. A single synthetic operation could trigger a sequence of intramolecular reactions, leading to the rapid construction of complex molecular architectures. For example, a reaction initiated at the aldehyde group could be followed by a cyclization involving the amino group, streamlining the synthesis of heterocyclic compounds.

Utility in Stereoselective and Asymmetric Synthesis

While there is no direct evidence of its use in stereoselective synthesis, the functional groups of this compound could be modified to introduce chirality. For instance, the aldehyde could be reduced to a chiral alcohol, or the amino group could be acylated with a chiral auxiliary. Such chiral derivatives could then be used as building blocks in asymmetric synthesis to control the stereochemistry of the final products. nih.gov

Advanced Analytical Methodologies in Research on 6 Amino 2 Fluoro 3 Methoxybenzaldehyde

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are central to the analysis of substituted benzaldehydes, providing robust methods for purity assessment and real-time reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for the qualitative and quantitative analysis of 6-Amino-2-fluoro-3-methoxybenzaldehyde.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like this compound. The presence of amino, fluoro, and methoxy (B1213986) functional groups, in addition to the aldehyde moiety, imparts a degree of polarity that makes it well-suited for reversed-phase HPLC. In a typical reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of this compound, a gradient elution method would likely be employed. This involves systematically varying the composition of the mobile phase during the analytical run to ensure adequate separation from starting materials, intermediates, and byproducts. A common mobile phase system for such aromatic compounds consists of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to control the ionization of the amino group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV-Vis detector, leveraging the chromophoric nature of the substituted benzene (B151609) ring.

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative and often complementary approach, particularly for the analysis of volatile and thermally stable compounds. While the polarity of this compound might necessitate derivatization to improve its volatility and chromatographic behavior, GC-MS provides exceptional sensitivity and structural information. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification.

The application of GC-MS is particularly valuable in monitoring the progress of a chemical reaction. By taking aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of this compound and any impurities can be tracked. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC | C18-silica (Reversed-Phase) | Acetonitrile/Water with formic acid | UV-Vis Spectroscopy | Purity assessment, quantification |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | Reaction monitoring, impurity identification |

Electrochemical Methods for Redox Property Characterization

Electrochemical methods provide a powerful means to probe the redox properties of this compound. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the aromatic ring suggests that the compound will exhibit interesting electrochemical behavior. Techniques such as cyclic voltammetry (CV) can be employed to characterize the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and reactivity.

In a typical cyclic voltammetry experiment, a solution of this compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. The aldehyde group is susceptible to reduction, while the amino group can be oxidized. The specific potentials at which these redox events occur are influenced by the electronic effects of the other substituents on the benzene ring (the fluoro and methoxy groups).

The electrochemical reduction of benzaldehydes has been a subject of study, and it is known that the aldehyde moiety can be reduced in a multi-step process. xmu.edu.cn Similarly, the oxidation of aromatic amines is a well-established electrochemical reaction. The interplay of these functional groups in this compound would likely result in a unique voltammetric profile. This data is not only of fundamental scientific interest but can also be relevant for applications in areas such as organic electronics and sensor development.

| Electrochemical Parameter | Information Obtained | Relevance to this compound |

| Oxidation Potential | Energy required to remove an electron | Insight into the stability of the compound and its potential as an electron donor (related to the amino group). |

| Reduction Potential | Energy gained upon accepting an electron | Insight into the reactivity of the aldehyde group and the compound's potential as an electron acceptor. |

| Reversibility of Redox Processes | Stability of the oxidized/reduced species | Information on the chemical fate of the molecule after electron transfer. |

Capillary Electrophoresis for High-Resolution Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Given that the amino group of this compound can be protonated under acidic conditions to form a positively charged species, CE represents a viable and powerful analytical method. This technique offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.

In a CE experiment, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample solution is introduced into the capillary, and a high voltage is applied across its ends. Ions in the sample migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. For the analysis of aromatic amines, the pH of the BGE is a critical parameter. nih.govnih.gov By maintaining the pH below the pKa of the amino group, a consistent positive charge on the analyte can be ensured, facilitating its migration and separation.

The use of modifiers in the BGE, such as organic solvents or cyclodextrins, can be explored to further optimize the separation of this compound from any closely related impurities. Detection in CE is typically performed using UV-Vis absorbance, similar to HPLC. The high resolving power of CE makes it an excellent tool for assessing the purity of the compound with a high degree of confidence.

| CE Parameter | Effect on Separation | Consideration for this compound |

| Background Electrolyte pH | Determines the charge state of the analyte | A pH below the pKa of the amino group is necessary for cationic migration. |

| Applied Voltage | Influences migration time and separation efficiency | Higher voltages generally lead to faster analysis but can generate Joule heating. |

| Capillary Dimensions | Affects resolution and analysis time | Longer and narrower capillaries provide higher resolution but longer run times. |

Emerging Research Trajectories and Future Outlook

Integration with Automated Synthesis and High-Throughput Experimentation

The evolution of chemical synthesis is rapidly moving towards automation to accelerate the discovery of new molecules and the optimization of reaction conditions. Flow chemistry, a key technology in this area, utilizes continuous-flow reactors instead of traditional batch processing, offering superior control over reaction parameters, enhanced safety, and seamless scalability. amt.ukamf.ch The principles of flow chemistry are increasingly applied in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net

For a molecule like 6-Amino-2-fluoro-3-methoxybenzaldehyde, integration into automated platforms offers significant advantages. Automated continuous-flow systems, often controlled by sophisticated software, can enable the rapid, multi-step synthesis of derivatives without the need for manual purification of intermediates. nih.gov This approach is particularly beneficial for creating libraries of related compounds for high-throughput experimentation (HTE), where thousands of variations can be synthesized and screened for desired properties. The precise control over temperature and residence time in flow reactors can be particularly advantageous for managing the reactivity of the aldehyde and amino groups, potentially preventing side reactions and improving yields in a way that is difficult to achieve in batch synthesis. researchgate.netillinois.edu

Table 1: Potential Applications in Automated Synthesis

| Application Area | Advantage of Integration | Relevant Technologies |

|---|---|---|

| Library Synthesis | Rapid generation of hundreds of derivatives for screening. | Automated flow chemistry platforms, robotic liquid handlers. |

| Process Optimization | Efficient screening of reaction conditions (temperature, pressure, catalyst). | Design of Experiments (DoE) software integrated with flow reactors. |

| On-Demand Production | Synthesis of required quantities of derivatives as needed, reducing waste. | Scalable continuous-flow reactors. |

Discovery of Novel Catalytic Systems for its Chemical Transformations

The functional groups of this compound present a rich platform for a variety of chemical transformations. A major frontier in modern organic synthesis is the development of novel catalytic systems for C-H bond functionalization, which allows for the direct modification of the aromatic core without pre-functionalization. nih.gov

The use of transient directing groups is a particularly powerful strategy for achieving regioselective C-H functionalization on benzaldehyde (B42025) substrates. researchgate.netacs.org In this approach, an amine catalyst reacts reversibly with the aldehyde to form an in situ imine, which then directs a metal catalyst to a specific C-H bond (typically the ortho position). This strategy has been successfully employed for a range of transformations on benzaldehydes, including arylation, halogenation, and amidation, using catalysts based on palladium, iridium, and copper. acs.orgnih.gov Applying these catalytic systems to this compound could enable the selective introduction of new functional groups at the C-5 position, overriding the directing effects of the existing substituents and opening pathways to novel molecular architectures.

Table 2: Emerging Catalytic Transformations for Benzaldehydes

| Transformation | Metal Catalyst | Directing Group Strategy | Potential Outcome on Target Compound |

|---|---|---|---|

| C-H Arylation | Palladium (Pd) | Transient Imine Formation | Introduction of an aryl group at the C-5 position. |

| C-H Amidation | Iridium (Ir) | Transient Imine Formation | Formation of a new C-N bond at the C-5 position. |

| C-H Sulfonylation | Copper (Cu) | Transient Imine Formation | Addition of a sulfonyl group at the C-5 position. nih.gov |

| Hydroacylation | Rhodium (Rh) | Chelation Control | Reaction of the aldehyde C-H bond with alkenes or alkynes. nih.gov |

Computational Design of New Reactions and Derivatives

In silico methods are becoming indispensable tools in chemical research, allowing scientists to design and predict the properties of new molecules and reactions before committing to laborious and expensive laboratory work. mdpi.com Computational approaches like molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations can provide deep insights into reaction mechanisms and molecular interactions.

For this compound, computational studies can guide the rational design of new derivatives with tailored properties. nih.gov For instance, if the compound is a scaffold for a biologically active molecule, molecular docking can be used to predict how different substituents on the aromatic ring would affect binding to a target protein. researchgate.net This allows for the prioritization of synthetic targets that are most likely to succeed. Furthermore, computational tools can be used to explore the feasibility of new chemical reactions. By calculating transition state energies and reaction profiles, chemists can predict whether a proposed catalytic transformation is likely to be efficient and selective, thereby accelerating the discovery of novel synthetic methodologies. nih.gov

The general workflow involves:

Scaffold Selection : Starting with the this compound core.

Virtual Library Generation : Computationally adding a wide range of functional groups at accessible positions.

Property Prediction : Calculating key parameters such as binding affinity, lipophilicity, and electronic properties for each virtual derivative. mdpi.com

Prioritization : Ranking the virtual compounds to identify the most promising candidates for laboratory synthesis and testing.

Potential Contributions to Non-Biological Chemical Technologies

Beyond its role in medicinal chemistry, the structural features of this compound make it a promising candidate for the development of advanced functional materials. The field of chemical sensors, in particular, relies on molecules that can interact selectively with an analyte and produce a measurable signal. mdpi.com

Organic π-conjugated materials are frequently used as the active components in sensors for detecting various analytes, including biogenic amines. rsc.org The aromatic core and amino group of this compound could serve as a foundational unit for larger conjugated systems. The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces. The amino, fluoro, and methoxy (B1213986) groups can tune the electronic properties of the material and provide specific interaction sites for analytes, potentially leading to sensors with high sensitivity and selectivity. mdpi.com

Potential applications include:

Chemiresistive Sensors : Incorporation into polymers where binding of an analyte modulates the material's conductivity.

Fluorescent Sensors : Use as a building block for fluorophores that exhibit a change in emission upon interaction with a target molecule.

Functionalized Nanomaterials : Covalent attachment to surfaces of materials like graphene oxide or carbon nanotubes to create hybrid sensors with enhanced properties. mdpi.com

Overcoming Synthetic Challenges and Advancing Methodological Development

The synthesis of highly substituted aromatic compounds like this compound can be challenging, often requiring multi-step sequences with potential issues in regioselectivity and yield. A key area of research is the development of more efficient and robust synthetic methods. liberty.edu

One significant advancement is the use of one-pot procedures that combine multiple reaction steps without isolating intermediates, saving time, resources, and reducing waste. rug.nlresearchgate.net For the synthesis of substituted benzaldehydes, a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable hemiaminal intermediate, followed by a cross-coupling reaction, has proven effective. acs.orgacs.org This methodology protects the latent aldehyde during the introduction of other substituents via organometallic reagents, overcoming a common challenge in traditional synthesis. rug.nl Such advanced, one-pot tandem reactions represent a significant methodological improvement for constructing complex benzaldehyde derivatives. liberty.edu

Table 3: Comparison of Synthetic Approaches

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Linear Synthesis | Step-by-step introduction of functional groups with isolation of each intermediate. | Well-established and predictable. | Time-consuming, lower overall yield, generates more waste. |

| Modern Tandem/One-Pot Synthesis | Multiple transformations occur in a single reaction vessel. liberty.edu | Highly efficient, saves time and resources, can improve yield. researchgate.net | Requires careful reaction design and compatibility of reagents. |

Future methodological developments will likely focus on further streamlining these processes, perhaps by combining C-H activation steps with one-pot procedures or integrating them into fully automated flow synthesis platforms to create a seamless pipeline from simple precursors to complex, functionalized molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.